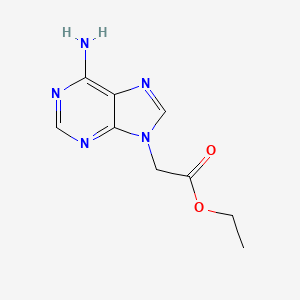
Ethyl adenine-9-acetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Ethyl adenine-9-acetate involves intricate chemical processes aimed at forming this compound with precision. Studies have reported on the synthesis of adenine nucleosides and their analogs, showcasing methods to create ethyl adenine-9-acetate or similar compounds through various chemical reactions, including nucleoside modification and the use of protective groups in synthesis pathways (Fujii, Itaya, Mohri, & Saito, 1973).
Molecular Structure Analysis
The molecular structure of Ethyl adenine-9-acetate has been extensively studied through techniques such as X-ray diffraction. The structure of the compound, including its planarity and the perpendicular arrangement of the ethyl acetate moiety to the adenine ring system, has been established, revealing insights into its stability and potential for hydrogen bonding (Flensburg & Egholm, 1994).
Chemical Reactions and Properties
Ethyl adenine-9-acetate participates in a variety of chemical reactions, showcasing its reactivity and interaction with other molecules. The study of these reactions, including hydrogen bonding patterns and interactions with other nucleic acid components, enriches our understanding of its chemical behavior and potential applications (Pedireddi, Ranganathan, & Ganesh, 2001).
Physical Properties Analysis
Investigations into the physical properties of Ethyl adenine-9-acetate, such as its crystal structure and the dynamics of its molecular conformation, contribute to our knowledge of how this compound behaves under various conditions. These studies provide a foundation for understanding its solubility, stability, and other physical characteristics that are crucial for its manipulation and use in further research (Sugino, Takeuchi, Egawa, & Konaka, 1991).
Applications De Recherche Scientifique
Crystal Structure Analysis
- X-Ray Diffraction Studies: Ethyl 9-adeninylacetate's structure at 122 K was established using X-ray diffraction, revealing that its ethyl acetate moiety is almost perpendicular to the adenine ring system, forming hydrogen bonds between amino groups and adenine N atoms (Flensburg & Egholm, 1994).
Molecular Imprinting and Binding Characteristics
- Molecularly Imprinted Polymers (MIPs): The binding isotherm for a polymer imprinted with ethyl adenine-9-acetate followed the Freundlich adsorption isotherm, indicating its utility in calculating binding parameters and suggesting an exponential distribution of binding sites in imprinted polymers (Umpleby et al., 2001).
Interaction with Nucleic Acids and Derivatives
- Nucleic Acid Base Studies: Research has focused on how ethyl adenine-9-acetate interacts with nucleic acid bases, including studies on adenine and its derivatives in various solvents, highlighting its role in the solvation and stability of nucleobases (Araújo et al., 2013).
Biochemical and Pharmaceutical Research
- Antiviral Activity: Ethyl adenine-9-acetate analogs were examined for their effects on viruses, particularly HIV, demonstrating its relevance in antiviral research (Cherrington et al., 1996).
Educational Applications
- Teaching Chemistry: An educational investigation was conducted using ethyl adenine-9-acetate imprinted polymer to teach fundamental concepts like separation science, sensing, and catalysis in polymer chemistry courses (Rushton, Furmanski & Shimizu, 2005).
Safety and Hazards
Ethyl adenine-9-acetate should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
Ethyl adenine-9-acetate is a complex compound with a molecular weight of 221.22
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For Ethyl adenine-9-acetate, it is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . .
Propriétés
IUPAC Name |
ethyl 2-(6-aminopurin-9-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-2-16-6(15)3-14-5-13-7-8(10)11-4-12-9(7)14/h4-5H,2-3H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOVDURKZQNFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(N=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350870 | |
| Record name | ETHYL ADENINE-9-ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl adenine-9-acetate | |
CAS RN |
25477-96-7 | |
| Record name | ETHYL ADENINE-9-ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Ethyl adenine-9-acetate in molecular imprinting?
A: Ethyl adenine-9-acetate serves as a popular template molecule in molecular imprinting research, particularly for creating synthetic receptors. [, , ] Its structure allows for specific interactions with functional monomers during the imprinting process, leading to the formation of cavities within a polymer matrix that can selectively recognize and bind to Ethyl adenine-9-acetate even after it is removed. [, , ]
Q2: How does the choice of polymerization technique impact the binding properties of Ethyl adenine-9-acetate imprinted polymers?
A: Research indicates that utilizing "living/controlled" polymerization (LCP) instead of traditional free-radical polymerization can significantly enhance the binding affinity and loading capacity of polymers imprinted with Ethyl adenine-9-acetate. [] LCP facilitates greater control over the polymer chain growth, potentially resulting in more uniform binding sites and improved recognition capabilities. []
Q3: Can you provide an example of how manipulating the polymerization conditions can impact the performance of Ethyl adenine-9-acetate imprinted polymers?
A: Studies focusing on Methacrylic acid (MAA) as a functional monomer alongside Ethyl adenine-9-acetate highlight the impact of polymerization conditions. [] Introducing polar solvents to disrupt MAA dimerization during the imprinting process was found to affect the formation of specific binding sites, impacting the polymer's ability to recognize and bind to Ethyl adenine-9-acetate effectively. []
Q4: Beyond its use in typical molecular imprinting, how else is Ethyl adenine-9-acetate employed in research?
A: Ethyl adenine-9-acetate plays a key role in exploring conformational imprinting. [] Researchers have demonstrated its use in creating "write", "save", and "erase" receptors where the molecule's presence during a heating and cooling cycle induces a specific conformation in the receptor, which is retained even after the template is removed. [] This showcases the molecule's utility in developing dynamic and responsive molecular recognition systems.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[2,1-b]thiazole](/img/structure/B1210989.png)
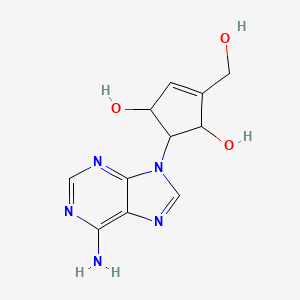





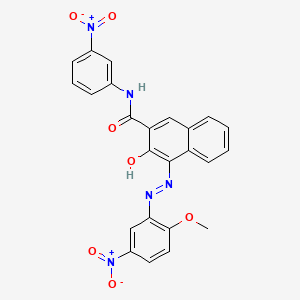

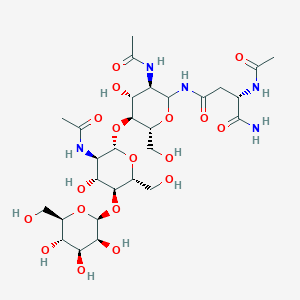
![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B1211006.png)
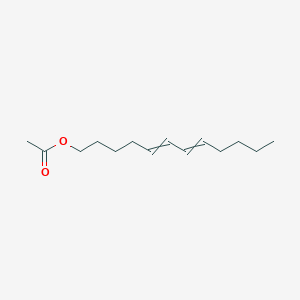
![2-(phenylmethylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1211008.png)
